1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of bromine atoms, a trifluoromethylthio group, and a ketone functional group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be achieved through a multi-step process involving the following key steps:
Bromination of 2-(trifluoromethylthio)benzene: The starting material, 2-(trifluoromethylthio)benzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 5-position of the aromatic ring.
Formylation: The brominated intermediate is then subjected to a formylation reaction using a formylating agent such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride to introduce a formyl group at the 3-position.
Bromomethylation: The formylated intermediate undergoes a bromomethylation reaction using formaldehyde and hydrobromic acid to introduce a bromomethyl group at the 5-position.
Ketone Formation: Finally, the intermediate is treated with a suitable reagent such as acetyl chloride in the presence of a base like pyridine to form the ketone functional group at the 2-position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as distillation and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethylthio group contribute to its reactivity and binding affinity. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of a bromomethyl group.
1-Bromo-3-(trifluoromethylthio)benzene: Lacks the ketone and bromomethyl groups.
3-Bromo-2-(trifluoromethylthio)acetophenone: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromine atoms and a trifluoromethylthio group, which impart distinct reactivity and properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C11H9Br2F3OS |
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Molecular Weight |
406.06 g/mol |
IUPAC Name |
1-bromo-3-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3OS/c12-5-7-1-2-10(18-11(14,15)16)8(3-7)4-9(17)6-13/h1-3H,4-6H2 |
InChI Key |
OUTOKMZVBLSUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
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